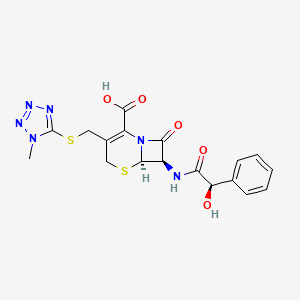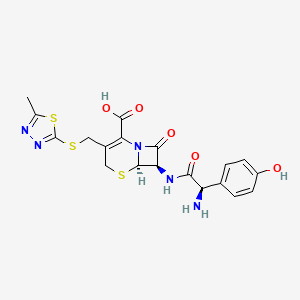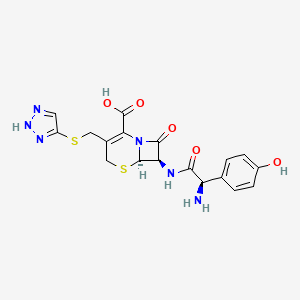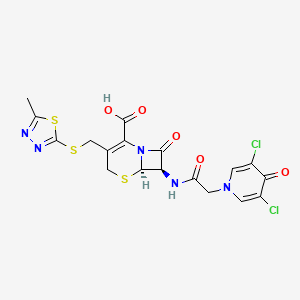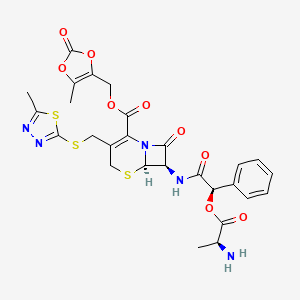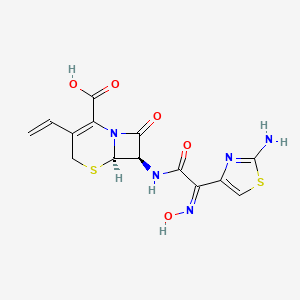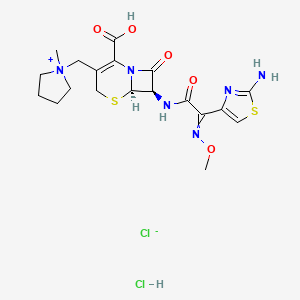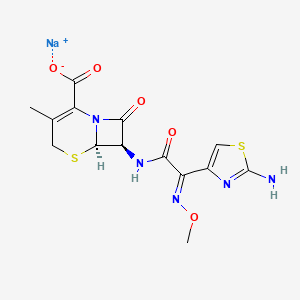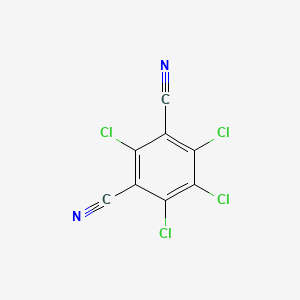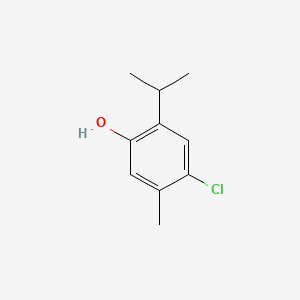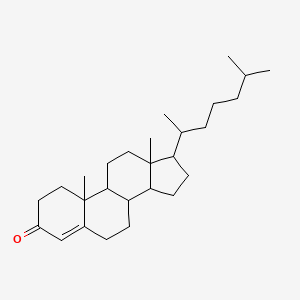
Cholestenone
Overview
Description
Cholestenone is a cholesterol metabolite and analog . It functions as an antibiotic against Helicobacter pylori by inhibiting the biosynthesis of the cell wall component .
Synthesis Analysis
Cholestenone is a cholesterol analog catabolized by intestinal bacteria . The conversion of cholestenone into cholesterol involves the reduction of the enol acetate (using lithium aluminium hydride) and fractionation with digitonin for the isolation of the correct isomer .Molecular Structure Analysis
Cholestenone, also known as cholest-4-en-3-one, has a molecular formula of C27H44O . It is a cholesterol analog where the 3-hydroxy group on cholesterol is replaced by a keto group .Chemical Reactions Analysis
Cholestenone is enzymatically oxidized by oxygen in the presence of cholesterol oxidase to produce 4-cholestene-3-one and hydrogen peroxide . The oxidation and isomerization of cholesterol to 4-cholesten-3-one is thought to be the first step in the cholesterol catabolism in most microorganisms .Physical And Chemical Properties Analysis
Cholestenone reduces membrane order, undergoes faster flip-flop, and desorbs more readily from membranes than cholesterol . In primary human fibroblasts, cholestenone was released from membranes to physiological extracellular acceptors more avidly than cholesterol .Scientific Research Applications
Antibiotic Against Helicobacter pylori
Cholestenone has been found to function as an antibiotic against Helicobacter pylori , a pathogen responsible for gastric cancer . It does this by inhibiting the biosynthesis of a unique glycolipid, cholesteryl-α-D-glucopyranoside (CGL), in the cell wall of H. pylori . This glycolipid is critical for the survival of H. pylori .
Inhibition of Cell Wall Component Biosynthesis
Cholestenone inhibits the biosynthesis of CGL and its derivatives cholesteryl-6-O-tetradecanoyl-α-D-glucopyranoside and cholesteryl-6-O-phosphatidyl-α-D-glucopyranoside in H. pylori . This inhibition is significant in cultures containing cholestenone .
Treatment of Antimicrobial-Resistant Strains
Cholestenone could potentially serve as an oral medicine to treat patients infected with H. pylori, including antimicrobial-resistant strains . This is due to its significant inhibitory effects on the growth of H. pylori, which are not altered by the presence of cholesterol .
Eradication of H. pylori in Mice
When cholestenone was orally administered to H. pylori-infected C57BL/6 mice, the mice showed successful eradication of the microbe . This suggests that cholestenone therapy could be promising for eradicating H. pylori, including antibiotic-resistant strains .
Potential Clinical Application
Studies on dosage, administration period, and safety are needed for the clinical application of cholestenone . If approved for clinical use in humans in the future, administration of cholestenone is expected to be as effective as antibiotics in eradicating H. pylori .
Analysis of Steroid Molecule Movement
Atomistic MD simulations have been used to analyze how cholestenone affects the movement of steroid molecules between membrane leaflets .
Mechanism of Action
Target of Action
Cholestenone, a cholesterol analog, primarily targets cell membranes and the cell wall component CGL of Helicobacter pylori . It is also involved in the biosynthesis of steroid drugs .
Mode of Action
Cholestenone interacts with its targets by reducing membrane order, undergoing faster flip-flop, and desorbing more readily from membranes than cholesterol . It also inhibits the biosynthesis of the cell wall of H. pylori, suppressing its growth .
Biochemical Pathways
Cholestenone is involved in the cholesterol C17 side-chain-cleavage pathways , which are the committed and rate-limiting steps in the biosynthesis of steroid drugs . These pathways include the β-oxidation pathways in actinobacteria, the oxygen-independent degradation pathway in Sterolibacterium denitrificans, and the cholesterol side-chain degradation pathway in mammals .
Pharmacokinetics (ADME)
Cholestenone is highly mobile in membranes and influences cholesterol flip-flop and efflux . In primary human fibroblasts, cholestenone is released from membranes to physiological extracellular acceptors more avidly than cholesterol, but without acceptors, it remains in cells over a day .
Result of Action
The functional effects of cholestenone in human cells include a marked inhibition of fibroblast migration during wound healing when cells are either cholesterol oxidase treated or part of cellular cholesterol is exchanged for cholestenone . Cholestenone also exerts anti-obesity and lipid-lowering effects in mice .
Action Environment
The action, efficacy, and stability of cholestenone can be influenced by environmental factors such as the presence of physiological extracellular acceptors . The persistence of cholestenone in cells due to cholesterol oxidation produces long-term functional effects .
Safety and Hazards
Future Directions
Cholestenone could be used as an oral medicine to treat patients infected with H. pylori, including antimicrobial-resistant strains . It exhibits antibacterial action by a mechanism of action different from that of conventional antibacterial agents, so it is expected to be a new antibacterial drug against H. pylori .
properties
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,22-25H,6-16H2,1-5H3/t19-,22+,23-,24+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOXRYYXRWJDKP-GYKMGIIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90872379 | |
| Record name | Cholest-4-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cholestenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000921 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Cholest-4-en-3-one | |
CAS RN |
601-57-0 | |
| Record name | Cholest-4-en-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=601-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholest-4-en-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000601570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholest-4-en-3-one | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cholest-4-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cholest-4-en-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.096 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHOLESTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T94NHD99C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cholestenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000921 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
79 - 82 °C | |
| Record name | Cholestenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000921 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



